Amphotericin B-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

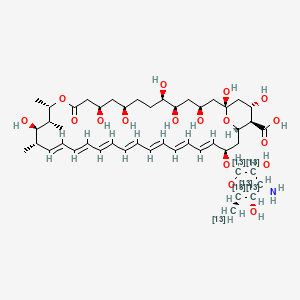

Structure

2D Structure

Properties

Molecular Formula |

C47H73NO17 |

|---|---|

Molecular Weight |

930.0 g/mol |

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(113C)methyl(2,3,4,5,6-13C5)oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1/i4+1,30+1,41+1,43+1,44+1,46+1 |

InChI Key |

APKFDSVGJQXUKY-KMXRAAAGSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[13C@H]3[13C@H]([13C@H]([13C@@H]([13C@H](O3)[13CH3])O)N)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Amphotericin B-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a polyene macrolide antibiotic isolated from Streptomyces nodosus, has been a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades. Its broad spectrum of activity and the low incidence of fungal resistance have maintained its clinical relevance despite the development of newer antifungal agents. Amphotericin B-13C6 is a stable isotope-labeled form of Amphotericin B, where six carbon atoms in the mycosamine sugar moiety are replaced with carbon-13 isotopes. This labeling does not alter the biological activity of the molecule but provides a powerful tool for researchers in pharmacokinetic and metabolic studies, allowing for precise quantification and tracing of the drug in vitro and in vivo. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Amphotericin B, supported by experimental protocols and quantitative data. The mechanism of action described herein for Amphotericin B is directly applicable to this compound.

Primary Mechanism of Action: Ergosterol Binding and Membrane Permeabilization

The principal and most well-established mechanism of Amphotericin B's antifungal activity is its interaction with ergosterol, the primary sterol component of fungal cell membranes. This interaction leads to a cascade of events culminating in fungal cell death.

Ergosterol Binding

Amphotericin B exhibits a high affinity for ergosterol, which is structurally distinct from cholesterol, the predominant sterol in mammalian cell membranes. This differential affinity forms the basis of its selective toxicity towards fungi. The binding is a critical initial step that precedes membrane disruption.

Experimental Protocol: Ergosterol Binding Affinity Assay

A common method to assess the binding affinity of Amphotericin B to ergosterol is through isothermal titration calorimetry (ITC).

-

Preparation of Liposomes: Prepare large unilamellar vesicles (LUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) with and without the incorporation of ergosterol.

-

Sample Preparation: Load a solution of Amphotericin B into the injection syringe of the ITC instrument. The sample cell is filled with the prepared liposome suspension (either POPC or POPC-ergosterol).

-

Titration: A series of small injections of the Amphotericin B solution are made into the liposome suspension while the heat change associated with each injection is measured.

-

Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of the interaction. A significant increase in the net exotherm when titrating into ergosterol-containing liposomes compared to sterol-free liposomes indicates a direct binding interaction.[1][2]

Ion Channel Formation and Ion Leakage

Following binding to ergosterol, Amphotericin B molecules self-assemble to form transmembrane channels or pores.[3] These channels disrupt the integrity of the fungal cell membrane, leading to the leakage of essential intracellular ions, particularly potassium (K+) and protons (H+), as well as other small molecules. This rapid loss of ions depolarizes the cell membrane, disrupts cellular homeostasis, and ultimately leads to fungal cell death.[4]

Experimental Protocol: Potassium Ion Efflux Assay

The efflux of potassium ions from fungal cells or liposomes can be quantified to assess the pore-forming activity of Amphotericin B.

-

Cell/Liposome Preparation: Prepare a suspension of fungal cells (e.g., Candida albicans) or ergosterol-containing liposomes loaded with a high concentration of potassium.

-

Incubation with Amphotericin B: Add varying concentrations of Amphotericin B to the cell or liposome suspension.

-

Measurement of Extracellular Potassium: At specific time intervals, centrifuge the suspension to pellet the cells or liposomes. The concentration of potassium in the supernatant is measured using an ion-selective electrode or inductively coupled plasma mass spectrometry (ICP-MS).[5]

-

Data Analysis: The rate and extent of potassium leakage are calculated and plotted against the Amphotericin B concentration to determine the dose-dependent effect on membrane permeability.

| Parameter | Description | Reference |

| K50 | The concentration of the formulation that causes 50% release of potassium from red blood cells. | [5] |

Secondary Mechanisms of Action

Beyond direct membrane disruption, Amphotericin B exerts its antifungal effects through additional mechanisms that contribute to its overall efficacy.

Oxidative Damage

Amphotericin B can induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cellular damage. This oxidative burst contributes to the fungicidal activity of the drug.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Culture: Culture fungal cells (e.g., Aspergillus flavus) in a suitable medium.

-

Loading with Fluorescent Probe: Incubate the fungal cells with DCFH-DA, which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treatment with Amphotericin B: Expose the loaded cells to different concentrations of Amphotericin B.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell suspension using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[6]

Immunomodulatory Effects

Amphotericin B has been shown to possess immunomodulatory properties, stimulating the host's immune response to aid in the clearance of fungal infections. It can activate phagocytic cells like macrophages and monocytes, leading to the production of pro-inflammatory cytokines and nitric oxide.[7][8]

Experimental Protocol: Assessment of Macrophage Activation

The effect of Amphotericin B on macrophage activation can be assessed by measuring cytokine production.

-

Cell Culture: Culture a macrophage cell line (e.g., murine peritoneal macrophages) in appropriate media.

-

Stimulation: Treat the macrophage cultures with Amphotericin B, with or without a co-stimulant like interferon-gamma (IFN-γ).

-

Supernatant Collection: After a specified incubation period, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

-

Nitric Oxide Measurement: Nitric oxide production can be quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatants using the Griess reagent.[7]

| Cytokine | Effect of Amphotericin B | Cell Type | Reference |

| TNF-α | Enhanced production | Murine peritoneal macrophages | [7] |

| IL-1 | Enhanced production | Murine peritoneal macrophages | [7] |

| Nitric Oxide | Augmented production (with IFN-γ) | Murine peritoneal macrophages | [7] |

Visualization of Mechanisms and Workflows

Caption: Primary mechanisms of Amphotericin B action on a fungal cell.

Caption: Experimental workflows for studying Amphotericin B's mechanisms.

Conclusion

The mechanism of action of this compound is identical to its unlabeled counterpart and is a complex interplay of direct membrane disruption, induction of oxidative stress, and modulation of the host immune response. Its primary fungicidal effect is mediated by its high affinity for ergosterol, leading to the formation of ion channels and subsequent leakage of intracellular components. The secondary mechanisms of inducing oxidative damage and stimulating an immune response further contribute to its potent antifungal activity. The use of isotopically labeled this compound provides an invaluable tool for researchers to further elucidate the pharmacokinetics and metabolic fate of this critical antifungal agent, paving the way for the development of new formulations with improved efficacy and reduced toxicity.

References

- 1. upload.medbullets.com [upload.medbullets.com]

- 2. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Potassium Ions on Act of Amphotericin B to the DPPC/Chol Mixed Monolayer at Different Surface Pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro potassium release assay for liposomal formulations of Amphotericin B – a requirement for Bio-IND applications - Eurofins Scientific [eurofins.com]

- 6. The Elevated Endogenous Reactive Oxygen Species Contribute to the Sensitivity of the Amphotericin B-Resistant Isolate of Aspergillus flavus to Triazoles and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticryptococcal effect of amphotericin B is mediated through macrophage production of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Amphotericin B-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Amphotericin B-¹³C₆, a stable isotope-labeled version of the potent polyene antifungal agent, Amphotericin B. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, enabling a deeper understanding of this important compound for analytical and research applications.

Core Physical and Chemical Properties

Amphotericin B-¹³C₆ is an isotopologue of Amphotericin B where six carbon atoms have been replaced with the stable isotope, carbon-13. This labeling is invaluable for a range of applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. While specific experimental data for the ¹³C₆-labeled variant is not always available, the physical and chemical properties are expected to be very similar to the unlabeled compound. The following table summarizes the key properties, noting where data pertains specifically to the unlabeled form.

| Property | Value | Source/Method |

| Molecular Formula | C₄₁¹³C₆H₇₃NO₁₇ | Vendor Data Sheets[1][] |

| Molecular Weight | ~930.04 g/mol | Vendor Data Sheets[3][4] |

| Appearance | Yellow to orange powder | General knowledge for Amphotericin B |

| Melting Point | >170 °C (decomposes) (for unlabeled) | PubChem CID 5280965 |

| Solubility | - Soluble in DMSO (up to 20 mM) - Sparingly soluble in water | Certificate of Analysis (unlabeled) |

| pKa | 5.5 and 10.0 (for unlabeled) | General knowledge for Amphotericin B |

| Purity | ≥95% | Vendor Data Sheets[5] |

| Isotopic Enrichment | ≥99% ¹³C | Vendor Data Sheets[5] |

Spectroscopic and Chromatographic Data

Detailed spectral and chromatographic data are crucial for the identification and quantification of Amphotericin B-¹³C₆.

Mass Spectrometry

Mass spectrometry (MS) is a key technique for the analysis of isotopically labeled compounds. The mass spectrum of Amphotericin B-¹³C₆ will exhibit a molecular ion peak shifted by approximately 6 Da compared to the unlabeled compound.

Fragmentation Pattern: The fragmentation pattern of Amphotericin B is complex. Key fragments arise from the cleavage of the macrolide ring and the loss of the mycosamine sugar moiety. In positive ion mode ESI-MS, common adducts include [M+H]⁺, [M+Na]⁺, and [M+K]⁺. The fragmentation of the polyene chain also contributes to the overall spectrum. For Amphotericin B-¹³C₆, the fragments containing the ¹³C labels will show a corresponding mass shift.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for confirming the position of the isotopic labels.

¹³C NMR: The ¹³C NMR spectrum of Amphotericin B-¹³C₆ will show enhanced signals for the six carbon atoms that are isotopically labeled. The chemical shifts of these carbons will be nearly identical to those in the unlabeled compound, but their signal intensities will be significantly higher.

¹H NMR: The ¹H NMR spectrum is not expected to be significantly different from that of unlabeled Amphotericin B, as the ¹³C labeling does not directly alter the proton chemical shifts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Amphotericin B-¹³C₆ and for its quantification in various matrices. The isotopic labeling does not significantly alter the retention time of the molecule under typical reversed-phase HPLC conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of Amphotericin B-¹³C₆. These protocols are based on established methods for Amphotericin B and can be adapted for the labeled analogue.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol describes a reversed-phase HPLC method for the analysis of Amphotericin B.

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., phosphate or acetate buffer) in varying proportions. A common mobile phase composition is a gradient of acetonitrile and water containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength between 380 nm and 408 nm, where the polyene chromophore has strong absorbance.

-

Sample Preparation: Dissolve a known amount of Amphotericin B-¹³C₆ in a suitable solvent, such as DMSO, and then dilute with the mobile phase to the desired concentration.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample solution (e.g., 20 µL).

-

Run the chromatogram for a sufficient time to allow for the elution of the main peak and any impurities.

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

-

Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

-

Mass Spectrometry (MS) for Structural Confirmation

This protocol outlines a general procedure for obtaining mass spectra of Amphotericin B.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: Positive or negative ion mode can be used, with positive mode often providing more informative spectra.

-

Sample Preparation: Prepare a dilute solution of Amphotericin B-¹³C₆ in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Procedure:

-

Infuse the sample solution directly into the ESI source at a low flow rate.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 200-1200).

-

To obtain fragmentation data, perform tandem MS (MS/MS) by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID).

-

Solubility Determination

This protocol describes a method for determining the solubility of Amphotericin B.

-

Method: The shake-flask method is a common and reliable technique.

-

Procedure:

-

Add an excess amount of Amphotericin B-¹³C₆ to a known volume of the solvent of interest (e.g., water, buffer, DMSO) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the suspension to remove the undissolved solid.

-

Quantify the concentration of the dissolved Amphotericin B-¹³C₆ in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Solid-State NMR (ssNMR) Spectroscopy for Structural Analysis

This protocol provides a general workflow for acquiring solid-state NMR data for Amphotericin B.

-

Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

-

Sample Preparation: The powdered Amphotericin B-¹³C₆ is packed into an NMR rotor.

-

Procedure:

-

The rotor is spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions.

-

¹³C cross-polarization magic-angle spinning (CP-MAS) experiments are typically performed to enhance the signal of the less abundant ¹³C nuclei.

-

Various 2D ssNMR experiments, such as ¹³C-¹³C correlation spectroscopy, can be employed to assign the resonances and probe the spatial proximity of the labeled carbon atoms.

-

Mechanism of Action and Biological Interactions

Amphotericin B exerts its antifungal effect primarily by interacting with ergosterol, a key component of fungal cell membranes. More recent studies have also elucidated its role in modulating the host immune response through Toll-like receptors (TLRs).

Interaction with Ergosterol

Amphotericin B has a higher affinity for ergosterol in fungal cell membranes than for cholesterol in mammalian cell membranes, which forms the basis of its selective toxicity. The binding of Amphotericin B to ergosterol leads to the formation of pores or ion channels in the fungal membrane. This disrupts the membrane integrity, causing leakage of essential intracellular components, such as potassium ions, and ultimately leading to fungal cell death.

Caption: Amphotericin B's primary mechanism of action.

Toll-like Receptor (TLR) Signaling

Amphotericin B has been shown to activate host immune cells through TLR2 and TLR4. This interaction leads to the production of pro-inflammatory cytokines, which can contribute to both the antifungal response and the drug's side effects.

Caption: Amphotericin B-induced TLR signaling pathway.

Conclusion

Amphotericin B-¹³C₆ is a critical tool for advanced research in mycology and drug development. This guide provides a foundational understanding of its physical and chemical properties, along with practical experimental protocols. While some data for the labeled compound is inferred from its unlabeled counterpart, the information presented here serves as a robust starting point for researchers. The provided diagrams of its mechanisms of action offer a clear visual representation of its complex biological interactions. As with any specialized reagent, it is recommended to consult the supplier's Certificate of Analysis for batch-specific data.

References

Amphotericin B-13C6 for fungal cell membrane interaction studies

An In-depth Technical Guide to Amphotericin B-¹³C₆ for Fungal Cell Membrane Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Mechanism of a Potent Antifungal

Amphotericin B (AmB), a polyene macrolide antibiotic isolated from Streptomyces nodosus in 1955, remains a cornerstone for treating severe systemic fungal infections.[1] Its broad spectrum of activity and the low incidence of fungal resistance make it an indispensable tool in the clinical arsenal.[1][2] However, its utility is often hampered by significant toxicity, particularly nephrotoxicity, which arises from its interaction with cholesterol in mammalian cell membranes.[1][3] The therapeutic efficacy of AmB is intrinsically linked to its interaction with ergosterol, the primary sterol in fungal cell membranes.[3][4]

Understanding the precise molecular interactions between AmB and membrane sterols is paramount for developing derivatives with an improved therapeutic index. For decades, the leading model suggested that AmB molecules assemble to form transmembrane ion channels, leading to leakage of intracellular ions and eventual cell death.[1][5][6] More recent models, such as the "sterol sponge" hypothesis, propose that AmB aggregates extract ergosterol from the membrane, causing fatal structural failure.[7][8]

To resolve these molecular-level details, advanced biophysical techniques are required. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, in conjunction with isotopic labeling, has emerged as a powerful tool for this purpose. The synthesis of Amphotericin B labeled with Carbon-13 (Amphotericin B-¹³C₆) provides a non-perturbative probe to directly investigate the drug's structure, orientation, and dynamics within a lipid bilayer at an atomic level.[9][10][11][12] This guide provides a technical overview of the use of Amphotericin B-¹³C₆ in studying fungal membrane interactions, summarizing key quantitative findings and outlining core experimental protocols.

Core Mechanisms of Amphotericin B-Membrane Interaction

AmB's antifungal activity is multifaceted, involving several distinct but potentially synergistic mechanisms that disrupt the fungal cell membrane's integrity and function.

-

Pore Formation: The most established mechanism involves AmB binding to ergosterol and inserting into the membrane.[6] Multiple AmB-ergosterol units then self-assemble into a "barrel-stave" pore, creating a transmembrane channel.[3][8] This pore allows the leakage of monovalent ions (K⁺, Na⁺, H⁺, Cl⁻), disrupting the cell's electrochemical gradient and leading to cell death.[1][3]

-

Ergosterol Sequestration: AmB can bind to ergosterol and extract it from the lipid bilayer, forming extramembranous aggregates.[6][13] This "sterol sponge" activity depletes the membrane of its essential structural component, leading to a loss of integrity and increased permeability.[7][8]

-

Oxidative Damage: There is evidence that AmB induces an oxidative burst within the fungal cell, leading to the accumulation of reactive oxygen species (ROS).[6][13] This oxidative stress can damage critical cellular components, including proteins, lipids, and DNA, contributing to cell death.[13]

These mechanisms are not mutually exclusive and likely contribute in concert to AmB's potent fungicidal effect.

Quantitative Insights from Biophysical Studies

The use of AmB-¹³C₆ and other biophysical methods has generated critical quantitative data regarding the drug's interaction with membranes.

Table 1: In Vitro Activity and Channel Formation Parameters

| Parameter | Value | Condition / Fungi | Reference |

| Inhibitory Concentration | 0.03 - 1.0 µg/mL | H. capsulatum, C. immitis, Candida sp., C. neoformans, A. fumigatus | [4] |

| Channel Formation Threshold | 1 AmB per 1000 lipids | Distearoylphosphatidylcholine (DSPC) liposomes | [5] |

| Channel Activity Initiation | > 3 mol % cholesterol | Cholesterol-containing liposomes | [14] |

| Cation Efflux Initiation | ≤ 1.0 x 10⁻⁶ M AmB | Human erythrocytes and cholesterol-containing liposomes | [15] |

| Aqueous Pore Formation | > 1.0 x 10⁻⁶ M AmB | Human erythrocytes and cholesterol-containing liposomes | [15] |

Table 2: Impact of Aggregation State on Toxicity

| AmB Formulation | Relative Toxicity (vs. Fungizone®) | Time Point | Key Finding | Reference |

| Monomeric AmB | 50% | 24 hours | Monomeric forms are significantly less toxic than aggregated forms. | [16][17] |

| Monomeric AmB | ~17% | 1 week | Long-term toxicity is drastically reduced with monomeric AmB. | [16][17] |

| Poly-aggregated AmB | Similar to AmBisome® | - | The specific type of aggregation critically affects toxicity. | [18] |

| Small Aggregates | Higher Toxicity | - | Smaller aggregation size fractions exhibit higher hemolytic activity. | [18][19] |

Table 3: Structural Data from Solid-State NMR Studies

| Measurement | Finding | Membrane System | Technique | Reference |

| Intermolecular Distance | Significantly increased in the presence of ergosterol compared to cholesterol. | POPC membranes | ¹³C{¹⁹F}REDOR | [20][21] |

| Molecular Orientation | Head-to-head orientation is predominant in both ergosterol- and cholesterol-containing membranes. | POPC membranes | ¹³C{¹⁹F}REDOR | [20] |

| Membrane Spanning | AmB spans the membrane as a single molecular length assembly. | DLPC membranes | ¹³C-¹³C Correlation, ¹³C-³¹P RDX | [10][22] |

| AmB-Lipid Interaction | Interaction between AmB and POPC was detected only in ergosterol-containing membranes. | POPC membranes | ¹³C{¹⁹F}REDOR | [20] |

Experimental Protocols for Membrane Interaction Studies

Detailed methodologies are crucial for reproducible research. The following sections outline core protocols used in the study of AmB-membrane interactions.

Synthesis of ¹³C-Labeled Amphotericin B

Isotopically labeled AmB is essential for NMR studies. While commercially available, understanding its origin is key.

-

Fermentation: Culture Streptomyces nodosus in a defined medium where the primary carbon source is uniformly labeled [U-¹³C₆]glucose.[10] This results in the biosynthesis of AmB with ¹³C enrichment across its entire carbon skeleton.

-

Chemical Synthesis: For site-specific labeling (e.g., at the C25 position), a hybrid strategy involving the degradation of the natural product followed by chemical synthesis with ¹³C-labeled precursors is employed.[12] This allows for precise distance measurements in ssNMR experiments.

-

Purification and Verification: The labeled product is purified using chromatographic techniques (e.g., HPLC). Incorporation and purity are confirmed by mass spectrometry and NMR spectroscopy.

Preparation of Model Membranes (Liposomes)

Liposomes serve as a robust model system for the fungal cell membrane.

-

Lipid Stock Preparation: Dissolve requisite lipids (e.g., DOPC, POPC) and sterols (ergosterol or cholesterol) in an organic solvent like chloroform or a chloroform/methanol mixture to create stock solutions.[14][23]

-

Film Formation: In a round-bottom flask, pipette the desired amounts of lipid and sterol stocks. If incorporating AmB directly, add its stock solution (often in DMSO or methanol) at this stage.[14] Evaporate the solvent under a stream of nitrogen gas at a temperature above the lipid's phase transition (e.g., 65°C) to form a thin, homogenous film.[14]

-

Hydration: Add an aqueous buffer (e.g., HEPES, PBS) to the flask and hydrate the lipid film by vortexing or sonication. This process forms multilamellar vesicles (MLVs).

-

Vesicle Sizing: To obtain large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a specific pore size (e.g., 100 nm).

Solid-State NMR Spectroscopy

ssNMR is the primary technique for leveraging ¹³C-labeled AmB to gain structural insights.

-

Sample Preparation: Mix the ¹³C-AmB-containing liposome suspension with the necessary reagents for the specific NMR experiment. Pellet the sample by ultracentrifugation and transfer the hydrated pellet to an NMR rotor.

-

Spectrometer Setup: Place the rotor in the ssNMR spectrometer. Experiments are typically run at controlled temperatures.

-

Data Acquisition: Employ specific pulse sequences to probe molecular interactions.

-

¹³C{¹⁹F} REDOR (Rotational-Echo Double-Resonance): This technique is used to measure internuclear distances between a ¹³C-labeled site and a ¹⁹F-labeled site. By using a mix of ¹³C-labeled AmB and ¹⁹F-labeled AmB, one can measure AmB-AmB intermolecular distances.[20][21]

-

¹³C-³¹P RDX (Rotational-Echo Double Resonance for X-clusters): This experiment measures distances between ¹³C nuclei on AmB and the ³¹P nuclei in the phospholipid headgroups, providing information on the drug's depth of insertion and orientation within the bilayer.[10]

-

-

Data Analysis: Analyze the resulting spectra to calculate distances and determine the orientation and conformation of AmB within the membrane assembly.

Channel Activity Assay (Fluorescence Spectroscopy)

The formation of ion-permeable channels can be monitored using fluorescence-based assays.

-

Liposome Preparation: Prepare liposomes (as in 4.2) encapsulating a pH-sensitive or ion-sensitive fluorescent dye.

-

Baseline Measurement: Place the liposome suspension in a fluorometer and measure the baseline fluorescence.

-

Initiation of Leakage: Add AmB (typically as a DMSO solution) to the external medium.[14]

-

Monitoring: If AmB forms channels, ions will leak across the membrane, causing a change in the intra-liposomal environment (e.g., pH change, ion concentration change). This will lead to a change in the dye's fluorescence intensity, which is recorded over time. The rate of fluorescence change correlates with channel activity.

Visualizing Logical Relationships: Aggregation and Toxicity

The physical state of AmB in solution is a critical determinant of its therapeutic index. The relationship between aggregation and toxicity is a key concept for drug development professionals.

Conclusion and Future Outlook

The use of Amphotericin B-¹³C₆ in conjunction with solid-state NMR and other biophysical techniques has been instrumental in advancing our understanding of its mechanism of action. Quantitative data on intermolecular distances, membrane orientation, and the influence of sterols have provided atomic-level resolution that is crucial for validating and refining models of AmB's fungicidal activity.[10][20] These studies confirm that AmB's interaction is highly dependent on the specific sterol present, providing a molecular basis for its selectivity towards fungal cells.[20][24]

For drug development professionals, these insights are invaluable. The clear link between the aggregation state and toxicity suggests that formulation strategies aimed at stabilizing monomeric or specific super-aggregated forms of AmB could lead to safer therapeutics.[16][19] Future research will likely focus on using more complex, asymmetric model membranes that better mimic the native fungal cell envelope. Furthermore, applying these techniques to newly discovered or semi-synthetic polyenes could accelerate the development of the next generation of antifungal agents with superior efficacy and safety profiles.[25] The continued application of isotopic labeling will undoubtedly remain at the forefront of this endeavor.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The formation of amphotericin B ion channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug [frontiersin.org]

- 7. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving the Cellular Selectivity of a Membrane-Disrupting Antimicrobial Agent by Monomer Control and by Taming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR and molecular simulation studies on the structure elucidation of the amphotericin B ion channel using 13C and 19F labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Membrane interaction of amphotericin B as single-length assembly examined by solid state NMR for uniformly 13C-enriched agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Formation of two different types of ion channels by amphotericin B in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of the aggregation state of amphotericin B on its toxicity to mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. Effect of aggregation state on the toxicity of different amphotericin B preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ergosterol increases the intermolecular distance of amphotericin B in the membrane-bound assembly as evidenced by solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. NMR and molecular simulation studies on the structure elucidation of the amphotericin B ion channel using 13C and 19F labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. How Does the Antibiotic Amphotericin B Enter Membranes and What Does It Do There? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and Natamycin, A 13C MAS NMR Study [frontiersin.org]

- 25. Semisynthetic Amides of Amphotericin B and Nystatin A1: A Comparative Study of In Vitro Activity/Toxicity Ratio in Relation to Selectivity to Ergosterol Membranes [mdpi.com]

Isotopic Labeling Patterns in Amphotericin B-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphotericin B, a potent polyene macrolide antifungal agent, remains a cornerstone in the treatment of severe systemic fungal infections. Understanding its biosynthesis is crucial for the development of novel derivatives with improved efficacy and reduced toxicity. Isotopic labeling studies, particularly with stable isotopes like Carbon-13 (¹³C), provide invaluable insights into the biosynthetic pathway and the origin of each atom in the final molecule. This technical guide delves into the isotopic labeling patterns of Amphotericin B when produced using a ¹³C₆-labeled precursor, specifically uniformly labeled glucose ([U-¹³C₆]glucose). We will explore the experimental protocols for producing and analyzing ¹³C-labeled Amphotericin B, present the expected labeling patterns based on its polyketide biosynthesis, and provide quantitative data from relevant studies.

Biosynthesis of Amphotericin B: A Polyketide Synthase Pathway

The biosynthesis of the Amphotericin B macrolide ring is a classic example of a modular Type I polyketide synthase (PKS) pathway. The carbon backbone is assembled from simple precursor units, primarily acetate (in the form of acetyl-CoA) and propionate (in the form of propionyl-CoA and methylmalonyl-CoA).[1] When Streptomyces nodosus, the producing organism, is cultured in the presence of [U-¹³C₆]glucose, the glucose is metabolized through glycolysis and other central metabolic pathways to generate these ¹³C-labeled building blocks.

The Amphotericin B PKS is a large, multi-enzyme complex organized into modules. Each module is responsible for one cycle of chain elongation, incorporating a specific precursor and performing a defined set of chemical modifications. The Amphotericin B PKS gene cluster contains the genes encoding these modules, which work in a collinear fashion to construct the polyketide chain.

Below is a diagram illustrating the flow from the ¹³C-labeled glucose precursor to the final Amphotericin B molecule.

References

Preliminary Studies on Amphotericin B-13C6 Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes preliminary toxicity data for Amphotericin B. As no specific toxicity studies have been conducted on Amphotericin B-13C6, this guide extrapolates from existing data on the unlabeled compound. The isotopic labeling with 13C is not expected to significantly alter the toxicological profile of the molecule.

Introduction

Amphotericin B (AmB) is a potent, broad-spectrum antifungal agent that has been a cornerstone in the treatment of life-threatening systemic fungal infections for decades.[1][2] Its clinical utility, however, is frequently limited by significant dose-dependent toxicities, most notably nephrotoxicity and infusion-related reactions.[1][2][3] this compound is a stable isotope-labeled version of Amphotericin B, primarily utilized in pharmacokinetic and metabolic studies. Understanding the toxicity profile of the parent compound is crucial for the design and interpretation of studies involving its labeled analogue. This technical guide provides an in-depth overview of the established toxicity of Amphotericin B, presenting quantitative data, detailed experimental protocols, and visual representations of key toxicity pathways and experimental workflows.

Mechanisms of Toxicity

The toxicity of Amphotericin B is intrinsically linked to its mechanism of action. AmB preferentially binds to ergosterol in fungal cell membranes, forming pores that lead to leakage of intracellular ions and ultimately cell death.[1] However, it can also interact with cholesterol in mammalian cell membranes, albeit with lower affinity, leading to similar pore formation and cellular damage.[1]

Key Toxicity Pathways:

-

Nephrotoxicity: This is the most significant dose-limiting toxicity. It is believed to occur through two primary mechanisms:

-

Afferent Arteriolar Vasoconstriction: AmB can induce constriction of the afferent arterioles in the kidneys, leading to a reduction in renal blood flow and glomerular filtration rate (GFR).[2][3]

-

Direct Tubular Damage: AmB can directly interact with cholesterol in the membranes of renal tubular cells, forming pores that increase membrane permeability and disrupt cellular function.[2][3] This can lead to electrolyte imbalances, such as hypokalemia and hypomagnesemia, and renal tubular acidosis.[3]

-

-

Infusion-Related Reactions: These are common and are thought to be mediated by the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, from monocytes and macrophages.

-

Hemolytic Anemia: At higher concentrations, AmB can cause hemolysis by interacting with cholesterol in red blood cell membranes.

-

Hepatotoxicity: While less common, elevated liver enzymes and hepatotoxicity have been reported.[1]

Quantitative Toxicity Data

The following tables summarize quantitative data on the toxicity of Amphotericin B from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Amphotericin B

| Cell Line | Assay | Endpoint | Concentration (µg/mL) | Effect | Reference |

| Mouse Osteoblasts | MTT | Cell Viability | 100 | Cell Death | [4] |

| Mouse Osteoblasts | MTT | Cell Viability | 5-10 | Abnormal cell morphology and decreased proliferation | [4] |

| Mouse Fibroblasts | MTT | Cell Viability | 100 | Cell Death | [4] |

| Mouse Fibroblasts | MTT | Cell Viability | 5-10 | Abnormal cell morphology and decreased proliferation | [4] |

| Human Kidney (293T) cells | MTS & LDH | Cytotoxicity | Up to 10 | No cytotoxicity observed | [5] |

| Human Monocytic (THP1) cells | MTS | Cytotoxicity | 0.5 | Reduced respiration rate (for Fungizone™ and Ambisome™) | [6] |

| Uninfected Macrophages | - | CC50 | 4.31 ± 2.66 | - | [7] |

| Saccharomyces cerevisiae | Microtiter Assay | IC50 | 0.14 ± 0.04 | - | [8] |

Table 2: In Vitro Hemolysis Data for Amphotericin B

| Formulation | Concentration (µg/mL) | Incubation Time (hours) | Hemolysis (%) | Reference |

| Pure Drug (AmB) | 8 | 0.5 | 2.0 | [9] |

| Pure Drug (AmB) | 8 | 3 | 3.3 | [9] |

| Pure Drug (AmB) | 8 | 6 | 8.0 | [9] |

| Pure Drug (AmB) | 8 | 24 | 17.0 | [9] |

Table 3: In Vivo Nephrotoxicity Data for Amphotericin B in Rats

| Dose (mg/kg/day) | Duration | Sodium Status | Key Findings | Reference |

| 5 | 3 weeks | Salt-depleted | 85% reduction in creatinine clearance | [10] |

| 5 | 3 weeks | Normal-salt | Lesser reduction in creatinine clearance | [10] |

| 5 | 3 weeks | Salt-loaded | 43% reduction in creatinine clearance at week 3 | [10] |

| 5 | 10 days | - | Significant increase in serum creatinine; marked decrease in GFR and renal plasma flow | [11] |

| 4 | 14 days | - | Severe polyuria, polydipsia, impairment of renal concentrating ability | [12][13] |

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

Objective: To determine the concentration at which Amphotericin B exhibits cytotoxic effects on a mammalian cell line.

Materials:

-

Mouse osteoblast or fibroblast cell line

-

Amphotericin B

-

96-well plates

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells (e.g., 3000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[4]

-

Drug Exposure: Prepare serial dilutions of Amphotericin B in cell culture medium. Remove the existing medium from the wells and add the Amphotericin B dilutions. Include a vehicle control (medium without the drug).[4]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 5 hours or 7 days).[4]

-

MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vitro Hemolysis Assay

Objective: To assess the hemolytic potential of Amphotericin B on human red blood cells.

Materials:

-

Fresh human blood with anticoagulant (e.g., EDTA)

-

Phosphate-buffered saline (PBS)

-

Amphotericin B

-

Triton X-100 (positive control)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Red Blood Cell Preparation: Centrifuge the whole blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with PBS.[9] Resuspend the RBCs in PBS to a desired concentration.

-

Drug Incubation: Prepare serial dilutions of Amphotericin B in PBS. Mix the RBC suspension with the drug dilutions and controls (PBS for negative control, Triton X-100 for positive control).[14]

-

Incubation: Incubate the samples at 37°C for a specified time (e.g., 45 minutes).[14]

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).[14]

-

Data Analysis: Calculate the percentage of hemolysis relative to the positive control.[15]

In Vivo Nephrotoxicity Animal Model: Rat Study

Objective: To evaluate the dose-dependent nephrotoxicity of Amphotericin B in a rat model.

Materials:

-

Male Wistar rats

-

Amphotericin B

-

Sterile water for injection

-

Metabolic cages for urine collection

-

Equipment for blood collection and analysis (serum creatinine, BUN)

-

Equipment for urine analysis (urine volume, creatinine)

Procedure:

-

Acclimatization: House rats individually in metabolic cages for at least one week to adapt.[12]

-

Grouping: Divide the rats into groups (e.g., control group, different dose groups of Amphotericin B).[12]

-

Drug Administration: Administer Amphotericin B (e.g., intraperitoneally) daily for the specified duration of the study (e.g., 14 or 28 days). The control group receives the vehicle (e.g., sterile water).[12]

-

Monitoring and Sample Collection: Monitor the animals daily for clinical signs of toxicity. Collect urine over 24-hour periods and blood samples at specified time points.[12]

-

Biochemical Analysis: Analyze serum for creatinine and blood urea nitrogen (BUN). Analyze urine for volume and creatinine concentration.

-

Calculation of Creatinine Clearance: Calculate creatinine clearance to assess glomerular filtration rate.

-

Histopathology (Optional): At the end of the study, euthanize the animals and collect the kidneys for histopathological examination to assess tubular damage.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of Amphotericin B-induced nephrotoxicity.

Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.

Caption: Experimental workflow for in vivo nephrotoxicity study in rats.

Conclusion

The toxicity of Amphotericin B is a significant factor that requires careful consideration in both clinical and research settings. While this compound is primarily a tool for pharmacokinetic analysis, an understanding of the parent compound's toxicological profile is essential for interpreting study outcomes and ensuring the ethical and safe conduct of research. The primary toxicities, nephrotoxicity and infusion-related reactions, are well-documented and mechanistically understood. The provided data and protocols offer a foundational guide for researchers and drug development professionals working with this important antifungal agent and its isotopically labeled analogues. Further non-clinical safety studies would be required to definitively characterize the toxicity profile of this compound itself.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Amphotericin B nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jchps.com [jchps.com]

- 10. Sodium status influences chronic amphotericin B nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic amphotericin B nephrotoxicity in the rat: protective effect of calcium channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Reduced nephrotoxicity of conventional amphotericin B therapy after minimal nephroprotective measures: animal experiments and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 15. thno.org [thno.org]

The Discovery and Application of Amphotericin B and its Isotopic Variants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovered in 1955 from a soil bacterium, Streptomyces nodosus, found in the Orinoco River region of Venezuela, Amphotericin B has remained a cornerstone in the treatment of serious systemic fungal infections for decades.[1][2][3] Its broad spectrum of activity and low incidence of resistance have established it as a critical therapeutic agent, despite its notable toxicity.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, biosynthesis, and analytical methodologies related to Amphotericin B. Furthermore, it delves into the development and application of its isotopic variants, which serve as invaluable tools in modern research.

Data Presentation

Physicochemical Properties of Amphotericin B

| Property | Value | Reference |

| Molecular Formula | C47H73NO17 | [1] |

| Molar Mass | 924.1 g/mol | [1][4] |

| Melting Point | >170 °C (decomposes) | [1][4] |

| Solubility | Insoluble in water at pH 6-7; Soluble in DMSO (30-40 mg/ml) | [5] |

| Optical Rotation | +333° (acidic DMF); -33.6° (0.1 N methanolic HCl) | [4] |

Pharmacokinetic Parameters of Different Amphotericin B Formulations

| Parameter | Amphotericin B Deoxycholate (C-AMB) | Liposomal Amphotericin B (L-AMB) | Amphotericin B Lipid Complex (ABLC) | Reference |

| Cmax (mg/L) | ~1.7 | Significantly higher than C-AMB | Lower than C-AMB | [2][3][6][7] |

| AUC | Lower | Significantly higher than C-AMB | - | [2][6][7] |

| Volume of Distribution (Vd) | High | Smaller than C-AMB | Markedly increased | [6][7] |

| Elimination Half-life | ~24 hours (initial phase), ~15 days (terminal phase) | ~152 hours (terminal phase) | Shorter than L-AMB | [1][8] |

| Clearance | Lower | Slower | Markedly increased | [6][7] |

| Recommended Dose | 0.5 - 1.5 mg/kg/day | 3 - 6 mg/kg/day | 5 mg/kg/day | [6] |

In Vitro Antifungal Activity of Amphotericin B (MIC values)

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.25 - 0.5 | [9][10] |

| Candida glabrata | 0.25 - 0.5 | [9] |

| Candida parapsilosis | 0.25 - 0.5 | [9][10] |

| Candida tropicalis | 0.25 - 0.5 | [9][10] |

| Candida krusei | 0.5 | [9] |

| Aspergillus fumigatus | 2.0 | [9] |

| Aspergillus flavus | 2.0 - 4.0 | [9] |

| Aspergillus niger | 0.5 - 1.0 | [9] |

| Aspergillus terreus | 2.0 - 4.0 | [9] |

| Rhizopus arrhizus | 0.5 | [9] |

| Rhizopus microsporus | 1.0 | [9] |

Isotopic Variants of Amphotericin B

Isotopically labeled versions of Amphotericin B have been synthesized for research purposes, primarily as tracers in metabolic studies and as molecular probes.[11][12] There is currently no publicly available evidence of isotopic variants being developed for enhanced therapeutic efficacy or reduced toxicity.

-

¹³C-Labeled Amphotericin B :

-

Amphotericin B-¹³C₆ : This variant is commercially available and is used as a stable isotope-labeled standard in pharmacokinetic and metabolic research, allowing for precise quantification in complex biological matrices.[11][]

-

25-¹³C-Amphotericin B Methyl Ester : Synthesized for use as a molecular probe in solid-state NMR measurements to study the structure of Amphotericin B assemblies within cell membranes.[12]

-

-

Spin-Labeled Amphotericin B : A spin-labeled derivative has been synthesized for electron spin resonance (ESR) studies.[14] This variant allows for the investigation of the antibiotic's aggregation state and its interaction with lipid membranes.[14]

The use of stable isotopes like ¹³C and deuterium (²H) is a common strategy in drug development to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15]

Experimental Protocols

Isolation and Purification of Amphotericin B from Streptomyces nodosus

A general protocol for the isolation and purification of Amphotericin B from a culture of S. nodosus involves the following steps:

-

Fermentation : S. nodosus is cultured in a suitable fermentation medium (e.g., glucose yeast extract-malt extract medium) under optimal conditions (e.g., 28°C for 4-10 days) to produce Amphotericin B.[16]

-

Extraction : The fungal biomass is separated from the culture broth. Amphotericin B can be extracted from the mycelium using solvents like dimethylformamide (DMF) or methanol.[17]

-

Purification :

-

Solvent Extraction : Crude Amphotericin B can be further purified by extraction with acetone or methanol saturated with salts like sodium iodide or sodium thiocyanate.[17]

-

Crystallization : The purified extract is then combined with a solvent mixture (e.g., DMF, methanol, and water) to induce the precipitation of crystalline Amphotericin B.[17]

-

Chromatography : Flash chromatography can be employed for further purification, sometimes involving the use of derivatives like N-fluorenylmethoxycarbonyl (Fmoc) to improve separation.[18]

-

High-Performance Liquid Chromatography (HPLC) Analysis of Amphotericin B

HPLC is a standard method for the quantification and purity assessment of Amphotericin B. A typical reversed-phase HPLC method is as follows:

-

Mobile Phase : A mixture of an organic phase (e.g., acetonitrile and tetrahydrofuran) and an aqueous buffer (e.g., phosphate buffer at pH 3.0 or o-phosphoric acid). A common ratio is 60:40 (v/v) of acetonitrile and phosphate buffer.[19][20][21]

-

Detection : UV detection at a wavelength of 383 nm or 287 nm.[21][22]

-

Sample Preparation : Amphotericin B is dissolved in a suitable solvent like methanol or DMSO. For biological samples, a protein precipitation step using methanol is often required.[19]

Antifungal Susceptibility Testing (Broth Microdilution Method)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing. The broth microdilution method is commonly used:

-

Inoculum Preparation : A standardized suspension of the fungal isolate is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[23]

-

Drug Dilution : Serial twofold dilutions of Amphotericin B are prepared in RPMI 1640 medium in a 96-well microtiter plate.[24][25]

-

Inoculation : Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5–2.5 × 10³ cells/mL.[10]

-

Incubation : The plates are incubated at 35°C for 24-48 hours.[23][25]

-

Endpoint Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Amphotericin B that causes a complete inhibition of visible growth.[26][27]

Mandatory Visualization

Caption: Timeline of the key milestones in the discovery and development of Amphotericin B.

Caption: Mechanism of action of Amphotericin B leading to fungal cell death.

Caption: Simplified biosynthesis pathway of Amphotericin B.

Caption: General experimental workflow for the analysis of Amphotericin B.

References

- 1. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 2. Pharmacokinetic-Pharmacodynamic Comparison of Amphotericin B (AMB) and Two Lipid-Associated AMB Preparations, Liposomal AMB and AMB Lipid Complex, in Murine Candidiasis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amphotericin B | C47H73NO17 | CID 5280965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 14. Spin-labeled amphotericin B: synthesis, characterization, biological and spectroscopic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative Transcriptome Analysis of Streptomyces nodosus Mutant With a High-Yield Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US4177265A - Process for the purification of amphotericin B and A solubilizing media useful in that process - Google Patents [patents.google.com]

- 18. Item - Studies towards the efficient isolation and purification of analogues of amphotericin B from Streptomyces nodosus - University of Leicester - Figshare [figshare.le.ac.uk]

- 19. rroij.com [rroij.com]

- 20. nano-ntp.com [nano-ntp.com]

- 21. caribjscitech.com [caribjscitech.com]

- 22. scielo.br [scielo.br]

- 23. himedialabs.com [himedialabs.com]

- 24. scielo.br [scielo.br]

- 25. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Amphotericin B using Amphotericin B-13C6 in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amphotericin B is a potent polyene macrolide antibiotic used for treating serious fungal infections and leishmaniasis.[1] Its therapeutic use is often limited by a narrow therapeutic window and the potential for significant infusion-related toxicity and nephrotoxicity.[2] Accurate quantification of Amphotericin B in biological matrices is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides a detailed protocol for the quantitative analysis of Amphotericin B in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Amphotericin B-13C6. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.[3]

Mechanism of Action and Relevant Signaling Pathways

Amphotericin B's primary antifungal activity stems from its high affinity for ergosterol, a major component of fungal cell membranes.[4][5] Upon binding, Amphotericin B molecules self-assemble to form transmembrane channels that disrupt membrane integrity, leading to the leakage of essential intracellular ions and molecules, and ultimately fungal cell death.[1][4]

A secondary mechanism, associated with infusion-related toxicities, involves the stimulation of the innate immune system. Amphotericin B can be recognized by Toll-like receptor 2 (TLR2) and CD14 on immune cells, triggering a signaling cascade that results in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[6][7]

Experimental Protocols

This section details the necessary steps for sample preparation and LC-MS/MS analysis of Amphotericin B using this compound as an internal standard.

Materials and Reagents

-

Amphotericin B certified reference standard

-

This compound stable isotope-labeled internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Biological matrix (e.g., human plasma, urine)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Stock and Working Solutions Preparation

-

Amphotericin B Stock Solution (1 mg/mL): Accurately weigh and dissolve Amphotericin B in a suitable solvent such as a 1:1 (v/v) mixture of methanol and dimethyl sulfoxide (DMSO).[8][9]

-

This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Amphotericin B stock solution.

-

Working Solutions: Prepare serial dilutions of the Amphotericin B stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL).[8][9]

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired limit of quantification. Protein precipitation is a simpler and faster method, while solid-phase extraction provides cleaner extracts.

-

To 25 µL of plasma or urine sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Add 100 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 21,500 x g) for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

To 100 µL of plasma sample, add the this compound internal standard.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol containing 1% formic acid.[10]

-

Evaporate the eluate to dryness under nitrogen.

-

Reconstitute the residue in the initial mobile phase.

LC-MS/MS Parameters

The following are typical starting parameters that may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[10] |

| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate[10] |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile[10] |

| Flow Rate | 0.5 mL/min[10] |

| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute Amphotericin B, then return to initial conditions for column re-equilibration. |

| Injection Volume | 5-20 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV[8] |

| Source Temperature | 120°C[8] |

| Desolvation Temperature | 400°C[8] |

| Collision Gas | Argon |

MRM Transitions:

The exact m/z values for precursor and product ions should be optimized by infusing the pure compounds.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Amphotericin B | 924.5 | Optimize for your instrument | ~20[8] |

| This compound | 930.5 | Optimize for your instrument | ~20 |

Note: The precursor ion for Amphotericin B is [M+H]+. The 13C6 isotope will have a mass shift of +6 Da.

Quantitative Data

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of Amphotericin B in human plasma.

Table 1: Linearity and Limits of Quantification

| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Human Plasma | 10.0 - 1600 (Free AmB) | 10.0 | [10] |

| Human Plasma | 200 - 50000 (Liposomal AmB) | 200 | [10] |

| Human Plasma | 5 - 1000 | 5 | [8][11] |

| Human Urine | 5 - 1000 | 5 | [8][11] |

| Rat Plasma | 50 - 10000 | 50 | [12] |

Table 2: Precision and Accuracy

| Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Human Plasma | LLOQ, Low, Mid, High QC | < 15% | < 15% | 85-115% | [8][10] |

| Rat Plasma | LLOQ, Low, Mid, High QC | < 10% | < 10% | 90-110% | [12] |

Table 3: Pharmacokinetic Parameters of Amphotericin B in Humans

| Parameter | Value | Reference |

| Elimination Half-life | ~15 days | [1] |

| Volume of Distribution | ~4 L/kg | [1] |

| Unbound Fraction in Plasma | 2.26 - 3.25% | [8][11] |

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of Amphotericin B in various biological matrices. The detailed protocol and performance data presented in these application notes serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and clinical drug development. The implementation of this method will enable accurate assessment of Amphotericin B pharmacokinetics and contribute to the optimization of its therapeutic use.

References

- 1. Amphotericin B - Wikipedia [en.wikipedia.org]

- 2. schd-shimadzu.com [schd-shimadzu.com]

- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]

- 5. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]

- 6. The antifungal drug amphotericin B promotes inflammatory cytokine release by a Toll-like receptor- and CD14-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive LC-MS/MS Methods for Amphotericin B Analysis in Cerebrospinal Fluid, Plasma, Plasma Ultrafiltrate, and Urine: Application to Clinical Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Sensitive LC-MS/MS Methods for Amphotericin B Analysis in Cerebrospinal Fluid, Plasma, Plasma Ultrafiltrate, and Urine: Application to Clinical Pharmacokinetics [frontiersin.org]

- 10. A convenient and rapid LC-MS/MS method for determination of free and liposomal amphotericin B in human plasma by simultaneous separation using SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benthamdirect.com [benthamdirect.com]

Application Note: Quantitative Analysis of Amphotericin B in Tissues using a Stable Isotope-Labeled Internal Standard and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of Amphotericin B (AmB) in various tissue matrices using a ¹³C₆-labeled AmB as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Amphotericin B is a potent, broad-spectrum polyene antifungal agent used for the treatment of life-threatening systemic fungal infections. Due to its potential for significant toxicity, particularly nephrotoxicity, therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) studies are critical. Quantifying AmB concentrations in tissues is essential for understanding its distribution, accumulation, and potential for organ-specific toxicity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of drugs in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Amphotericin B-¹³C₆, is the gold standard for quantitative bioanalysis. This internal standard is chemically identical to the analyte but has a different mass, allowing it to co-elute chromatographically and experience similar extraction efficiencies and matrix effects. This ensures the highest degree of accuracy and precision in quantification.

This application note details a robust method for tissue sample preparation and subsequent LC-MS/MS analysis of Amphotericin B, providing researchers with a reliable protocol for preclinical and clinical research.

Principle of the Method

The method employs a protein precipitation technique to extract Amphotericin B and the ¹³C₆-Amphotericin B internal standard from tissue homogenates. The resulting supernatant is then analyzed by LC-MS/MS. Quantification is based on the ratio of the peak area of the analyte (AmB) to that of the internal standard (¹³C₆-AmB).

Caption: Principle of Stable Isotope Dilution Analysis.

Materials and Reagents

-

Amphotericin B reference standard (Sigma-Aldrich, Cat. No. A2942 or equivalent)

-

Amphotericin B-¹³C₆ (Alsachim, Cat. No. 6589 or equivalent)

-

LC-MS grade methanol (Fisher Scientific, Cat. No. A456 or equivalent)

-

LC-MS grade acetonitrile (Fisher Scientific, Cat. No. A955 or equivalent)

-

LC-MS grade water (Fisher Scientific, Cat. No. W6 or equivalent)

-

Formic acid, 99% (Thermo Scientific, Cat. No. 28905 or equivalent)

-

Ammonium acetate (Sigma-Aldrich, Cat. No. A1542 or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes (1.5 mL and 2.0 mL)

-

Bead mill homogenizer and appropriate beads (e.g., ceramic)

Experimental Protocols

Workflow Overview

Caption: Experimental workflow for tissue analysis.

Preparation of Stock and Working Solutions

-

AmB Stock Solution (1 mg/mL): Accurately weigh 1 mg of Amphotericin B reference standard and dissolve in 1 mL of DMSO.

-

¹³C₆-AmB Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of Amphotericin B-¹³C₆ in 1 mL of DMSO.

-

Working Solutions: Prepare serial dilutions of the AmB stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the ¹³C₆-AmB internal standard at 1 µg/mL in methanol.

Tissue Sample Preparation and Extraction

-

Homogenization: Accurately weigh ~50 mg of frozen tissue and place it in a 2 mL tube containing homogenization beads. Add 4 volumes of cold PBS (e.g., 200 µL for 50 mg of tissue). Homogenize the tissue using a bead mill homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.[1]

-

Internal Standard Spiking: To a 100 µL aliquot of the tissue homogenate, add 10 µL of the 1 µg/mL ¹³C₆-AmB working solution.

-

Protein Precipitation: Add 300 µL of ice-cold methanol to the sample.[2]

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are typical starting parameters that may require optimization for your specific instrumentation.

| Parameter | Condition |

| LC System | Standard UHPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Amphotericin B: 924.5 → 743.4 ¹³C₆-Amphotericin B: 930.5 → 749.4 |

| Collision Energy | Optimize for specific instrument (typically 20-30 eV) |

| Source Temp. | 500°C |

Data Presentation

The following tables present representative data from a hypothetical tissue distribution study in rats 24 hours after a single intravenous dose of Amphotericin B.

Table 1: Calibration Curve Performance

| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) | Precision (%CV) |

| 5 | 4.8 | 96.0 | 5.2 |

| 10 | 10.3 | 103.0 | 4.1 |

| 50 | 51.5 | 103.0 | 3.5 |

| 100 | 98.7 | 98.7 | 2.1 |

| 500 | 508.2 | 101.6 | 1.8 |

| 1000 | 1011.5 | 101.2 | 1.5 |

| 2000 | 1975.0 | 98.8 | 2.3 |

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision ≤15% (≤20% for LLOQ).[3][4]

Table 2: Amphotericin B Concentration in Rat Tissues (µg/g)

| Tissue | Animal 1 | Animal 2 | Animal 3 | Mean | Std. Dev. |

| Liver | 45.2 | 48.9 | 46.5 | 46.9 | 1.86 |

| Spleen | 38.6 | 41.2 | 39.9 | 39.9 | 1.30 |

| Lung | 25.1 | 22.8 | 24.5 | 24.1 | 1.18 |

| Kidney | 18.9 | 20.1 | 19.5 | 19.5 | 0.60 |

| Heart | 5.6 | 6.1 | 5.8 | 5.8 | 0.25 |

| Brain | 1.2 | 1.5 | 1.3 | 1.3 | 0.15 |

Data is expressed as micrograms of Amphotericin B per gram of tissue.

The results are consistent with published literature, indicating the highest accumulation of Amphotericin B in the reticuloendothelial system, particularly the liver and spleen.[5]

Conclusion

The method described provides a selective, sensitive, and robust protocol for the quantitative analysis of Amphotericin B in various tissue types. The use of a stable isotope-labeled internal standard (¹³C₆-Amphotericin B) ensures high accuracy and reproducibility, correcting for variations in sample extraction and matrix effects. This protocol is well-suited for pharmacokinetic, toxicokinetic, and drug distribution studies, enabling researchers to gain critical insights into the disposition of Amphotericin B in preclinical and clinical settings.

References

- 1. rbm.iqvia.com [rbm.iqvia.com]

- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Tissue distribution of amphotericin B lipid complex in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Amphotericin B in Human Plasma Using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Amphotericin B in human plasma. The method utilizes a stable isotope-labeled internal standard, Amphotericin B-¹³C₆, to ensure high accuracy and precision, which is critical for therapeutic drug monitoring and pharmacokinetic studies.[1] Sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for clinical research and drug development applications.

Introduction